molecular formula C13H13N3O3 B12898572 2-Acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 90059-29-3

2-Acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12898572
CAS No.: 90059-29-3
M. Wt: 259.26 g/mol
InChI Key: ZABSJKVDGDEQPT-UHFFFAOYSA-N
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Description

2-acetamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and therapeutic potential. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are of significant interest due to their diverse biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Preparation Methods

The synthesis of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the acylation of 3-amino-5-methylisoxazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary depending on the specific requirements of the synthesis .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

2-acetamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzamide groups can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-acetamido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-acetamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

CAS No.

90059-29-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-acetamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C13H13N3O3/c1-8-7-12(19-16-8)15-13(18)10-5-3-4-6-11(10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18)

InChI Key

ZABSJKVDGDEQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

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